7-Nitro-2,1-benzisothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitro-2,1-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-4-12-8-7(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMBLRQVZCQTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947073 | |
| Record name | 7-Nitro-2,1-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24246-00-2 | |
| Record name | 7-Nitro-2,1-benzisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24246-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CCRIS 8323 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024246002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitro-2,1-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 7 Nitro 2,1 Benzisothiazole
Direct and Regioselective Nitration Approaches
Direct nitration of the 2,1-benzisothiazole core is a primary method for introducing the nitro functional group. The success of this approach hinges on controlling the regioselectivity of the reaction to favor the desired 7-nitro isomer over other potential products.
Nitration of Parent 2,1-Benzisothiazole: Isomeric Distribution and Yield Optimization
The electrophilic nitration of the parent 2,1-benzisothiazole molecule typically results in a mixture of isomeric products. Research into this reaction shows that the primary product is 5-nitro-2,1-benzisothiazole, with smaller quantities of the 7-nitro and 4-nitro isomers also being formed. rsc.org The distribution of these isomers is a critical factor for chemists aiming to synthesize the specific 7-nitro derivative.
The reaction conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid) and temperature, can be manipulated to optimize the yield of the desired isomer, though separating the product mixture often remains a necessary step. masterorganicchemistry.com The formation of the nitronium ion (NO₂⁺) is the key initial step, which then attacks the aromatic ring. masterorganicchemistry.com
| Isomer | Relative Yield | Reference |
|---|---|---|
| 5-Nitro-2,1-benzisothiazole | Major Product | rsc.org |
| 7-Nitro-2,1-benzisothiazole | Minor Product | rsc.org |
| 4-Nitro-2,1-benzisothiazole (B12641427) | Minor Product | rsc.org |
Influence of Pre-existing Substituents on Directing Effects during Nitration
When the 2,1-benzisothiazole ring already contains a substituent, this group plays a decisive role in directing the position of incoming electrophiles like the nitro group. rsc.org The directing influence of the pre-existing substituent generally overrides the inherent directing effects of the fused heterocyclic ring. rsc.org
Substituents are broadly classified based on their electronic effects:
Activating Groups: Electron-donating groups (e.g., -CH₃, -OR) activate the ring towards electrophilic substitution and typically direct the incoming nitro group to the ortho and para positions relative to themselves.
Deactivating Groups: Electron-withdrawing groups (e.g., -CHO, -CN, -NO₂) deactivate the ring and direct the incoming nitro group to the meta position. libretexts.org Halogens are an exception, being deactivating yet ortho-para directing. libretexts.org
Therefore, to synthesize this compound regioselectively via direct nitration, a pre-existing ortho-para directing group at the 6-position or a meta-directing group at the 5-position could theoretically favor the formation of the desired isomer.
Cyclization and Ring-Closure Strategies for this compound Derivatives
An alternative to direct nitration is the construction of the nitro-substituted benzisothiazole ring system from acyclic precursors. This approach offers the advantage of installing the nitro group on the precursor molecule in a controlled manner before the heterocyclic ring is formed.
Oxidative Cyclization Pathways and Conditions
Oxidative cyclization is a powerful method for forming the N-S bond in benzisothiazole derivatives. These pathways often involve the intramolecular cyclization of suitably substituted benzamide (B126) or thiobenzamide (B147508) precursors. For instance, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization to yield benzo[d]isothiazol-3(2H)-ones. nih.gov This reaction can be catalyzed by transition metals like Cu(I) under an oxygen atmosphere or achieved through electrochemical methods. nih.gov By starting with a precursor that already contains a nitro group at the appropriate position (e.g., 2-mercapto-3-nitrobenzamide), this strategy can be adapted to produce nitro-2,1-benzisothiazole derivatives.
Another related approach involves the reaction of 2-benzylthio-4-nitrobenzamides with chlorine, which leads to the synthesis of 1,2-benzisothiazol-3-one-1-oxide nitro derivatives through a cyclization process. researchgate.net
Condensation-Cyclization Reactions of Precursors
Condensation reactions followed by cyclization provide another versatile route. These methods involve building the heterocyclic ring by forming key bonds in a stepwise or one-pot procedure from simpler, functionalized aromatic precursors. While specific examples leading directly to this compound are specialized, the general principle involves reacting a substituted aniline (B41778) or benzaldehyde (B42025) derivative containing a nitro group and a sulfur-containing functional group, leading to the formation of the isothiazole (B42339) ring.
Preparation of 3-Amino-5-nitro-2,1-benzisothiazole via Ring-Closure of Thiobenzamides
A specific and well-documented example of ring-closure is the synthesis of 3-amino-5-nitro-2,1-benzisothiazole. This process starts with 2-cyano-4-nitroaniline, which is converted to 2-amino-5-nitro thiobenzamide. google.com The crucial step is the subsequent catalyzed ring-closure reaction of this thiobenzamide intermediate. google.com The reaction is typically carried out in concentrated sulfuric acid at elevated temperatures to facilitate the cyclization and formation of the 2,1-benzisothiazole ring system. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2-Amino-5-nitro thiobenzamide | google.com |
| Solvent/Medium | Sulfuric acid (70-100%) | google.com |
| Temperature | 40-120 °C | google.com |
| Reaction Time | 2-8 hours | google.com |
| Product | 3-Amino-5-nitro-2,1-benzisothiazole | google.com |
This method highlights the power of building the heterocyclic system from a carefully chosen acyclic precursor, allowing for precise control over the final substitution pattern.
Multi-Step Synthetic Sequences for this compound Analogues
A viable pathway to analogues of this compound involves the construction of the bicyclic system from appropriately substituted benzene (B151609) derivatives. One such approach utilizes 2-aminoisophthalic acid derivatives as key precursors. The synthesis of 7-substituted 2,1-benzisothiazoles can be achieved through the chemical modification of these starting materials. researchgate.net For instance, the amino and carboxylic acid functionalities can be manipulated to form the isothiazole ring, with the substituent at the 7-position being carried through the synthetic sequence.
Another adaptable multi-step synthesis involves the reaction of α-substituted o-toluidines with thionyl chloride. This reaction has been shown to produce 2,1-benzisothiazole-3-carboxylic acid from o-ethylaniline. rsc.org This 3-substituted 2,1-benzisothiazole serves as a versatile intermediate. Subsequent electrophilic nitration can be performed to introduce a nitro group onto the benzene ring, potentially yielding the 7-nitro derivative among other isomers. The directing effects of the existing substituents on the benzisothiazole ring would influence the position of nitration.
A general representation of a multi-step synthetic approach is outlined below:
| Step | Precursor(s) | Reagents and Conditions | Intermediate/Product |
| 1 | Substituted o-toluidine (B26562) (e.g., o-ethylaniline) | Thionyl chloride (SOCl₂) | Substituted 2,1-benzisothiazole (e.g., 2,1-benzisothiazole-3-carboxylic acid) |
| 2 | Substituted 2,1-benzisothiazole | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Mixture of nitro-substituted 2,1-benzisothiazole isomers |
This sequence allows for the synthesis of various analogues by starting with differently substituted o-toluidines, leading to a range of functionalized 2,1-benzisothiazole cores that can then be nitrated.
Derivatization from Related Benzisothiazole Skeletons and Isomers
The most direct method for the synthesis of this compound is through the electrophilic nitration of the parent 2,1-benzisothiazole skeleton. This reaction typically involves treating 2,1-benzisothiazole with a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orgchemguide.co.uk
The nitration of unsubstituted 2,1-benzisothiazole results in a mixture of isomeric products. The primary products are 5-nitro-2,1-benzisothiazole, with smaller quantities of this compound and 4-nitro-2,1-benzisothiazole also being formed. rsc.org The separation of these isomers is necessary to isolate the desired 7-nitro compound.
The regioselectivity of the nitration is significantly influenced by the presence of existing substituents on the benzenoid ring of the 2,1-benzisothiazole. The directing effect of the substituent already present is the decisive factor in determining the position of the incoming nitro group. rsc.org This principle can be exploited to synthesize specific this compound analogues by starting with a 2,1-benzisothiazole that has a substituent that directs nitration to the 7-position.
Table of Nitration Products of 2,1-benzisothiazole
Chemical Reactivity and Mechanistic Transformations of 7 Nitro 2,1 Benzisothiazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) on the 2,1-benzisothiazole ring system is generally disfavored due to the electron-withdrawing nature of the heterocyclic portion. The introduction of a nitro group at the C7 position further deactivates the benzene ring towards electrophilic attack. The regioselectivity of any subsequent substitution is primarily governed by the powerful meta-directing effect of the existing nitro substituent. rsc.org
Studies on the nitration of the parent 2,1-benzisothiazole molecule show that the reaction yields a mixture of isomers, with the 5-nitro derivative being the major product, followed by smaller quantities of 7-nitro-2,1-benzisothiazole and 4-nitro-2,1-benzisothiazole (B12641427). rsc.org This indicates that the C5 and C7 positions are the most activated in the unsubstituted ring system.
However, for this compound, any further nitration is controlled by the existing nitro group at C7. The nitro group is a potent deactivating group and a strong meta-director. msu.edulibretexts.org Therefore, an incoming nitronium ion (NO₂⁺) electrophile will be directed to the positions meta to the C7 nitro group, which are C4 and C6. The reaction is expected to be sluggish, requiring forcing conditions due to the presence of two deactivating groups (the fused isothiazole (B42339) ring and the nitro group).
The anticipated products of the dinitration of this compound are 4,7-dinitro-2,1-benzisothiazole and 6,7-dinitro-2,1-benzisothiazole.
Table 1: Predicted Regioselectivity in the Nitration of this compound
| Starting Material | Reagent | Position of Existing NO₂ Group | Directing Effect | Predicted Products |
| This compound | HNO₃ / H₂SO₄ | C7 | meta-directing | 4,7-Dinitro-2,1-benzisothiazole |
| 6,7-Dinitro-2,1-benzisothiazole |
The bromination of unsubstituted 2,1-benzisothiazole with bromine as the electrophilic species results in a mixture of 5-bromo- and 7-bromo-2,1-benzisothiazole, along with a minor amount of 4,7-dibromo-2,1-benzisothiazole. rsc.org This again highlights the intrinsic reactivity of the C5 and C7 positions.
In the case of this compound, the regioselectivity of bromination is dictated by the C7 nitro group. Similar to nitration, the incoming electrophile (Br⁺) is directed to the positions meta to the nitro group. rsc.org Consequently, the bromination of this compound is expected to yield 4-bromo-7-nitro-2,1-benzisothiazole and 6-bromo-7-nitro-2,1-benzisothiazole. The deactivation of the ring by the nitro group necessitates harsh reaction conditions for the substitution to proceed.
Table 2: Predicted Isomer Formation in the Bromination of this compound
| Starting Material | Reagent | Position of Existing NO₂ Group | Directing Effect | Predicted Products |
| This compound | Br₂ / FeBr₃ | C7 | meta-directing | 4-Bromo-7-nitro-2,1-benzisothiazole |
| 6-Bromo-7-nitro-2,1-benzisothiazole |
Nucleophilic Reaction Pathways and Associated Mechanisms
The presence of the strongly electron-withdrawing nitro group at the C7 position significantly activates the benzene moiety of this compound towards nucleophilic aromatic substitution (SₙAr). The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for nucleophilic attack. rsc.org The positions ortho (C6) and para (C4) to the nitro group are the most activated sites for nucleophilic attack.
This compound is expected to react with a variety of strong nucleophiles at the C4 and C6 positions via the classical SₙAr addition-elimination mechanism. This pathway involves the initial attack of the nucleophile to form a resonance-stabilized anionic σ-complex (Meisenheimer complex), followed by the departure of a leaving group, which in this case would be a hydride ion (H⁻) if the substitution occurs at an unsubstituted carbon. However, direct nucleophilic substitution of hydrogen is generally unfavorable unless specific reaction conditions are employed (see Section 3.2.2). If a suitable leaving group were present at the C4 or C6 position, the reaction would proceed more readily.
Potential reactions with various nucleophiles can be predicted based on these principles.
Table 3: Predicted Nucleophilic Aromatic Substitution Products
| Nucleophile Type | Example Nucleophile | Activated Positions | Potential Product (Substitution at C4) | Potential Product (Substitution at C6) |
| C-based | Cyanide (CN⁻) | C4, C6 | 4-Cyano-7-nitro-2,1-benzisothiazole | 6-Cyano-7-nitro-2,1-benzisothiazole |
| N-based | Ammonia (NH₃) | C4, C6 | 4-Amino-7-nitro-2,1-benzisothiazole | 6-Amino-7-nitro-2,1-benzisothiazole |
| O-based | Methoxide (CH₃O⁻) | C4, C6 | 4-Methoxy-7-nitro-2,1-benzisothiazole | 6-Methoxy-7-nitro-2,1-benzisothiazole |
| S-based | Thiophenoxide (PhS⁻) | C4, C6 | 4-(Phenylthio)-7-nitro-2,1-benzisothiazole | 6-(Phenylthio)-7-nitro-2,1-benzisothiazole |
| F-based | Fluoride (F⁻) | C4, C6 | 4-Fluoro-7-nitro-2,1-benzisothiazole | 6-Fluoro-7-nitro-2,1-benzisothiazole |
A more viable pathway for the functionalization of C-H bonds in this compound is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal substitution of a hydrogen atom ortho or para to a nitro group by a carbanion that possesses a leaving group on its α-carbon. organic-chemistry.orgwikipedia.org
The mechanism involves the addition of the carbanion to an electron-deficient aromatic ring (at C4 or C6 of this compound) to form an anionic σ-adduct. This is followed by a base-induced β-elimination of the leaving group from the carbanion, which restores the aromaticity of the ring. kuleuven.benih.gov For instance, reaction with chloromethyl phenyl sulfone in the presence of a strong base would lead to the introduction of a phenylsulfonylmethyl group at the C4 or C6 position.
The reaction of nitro-substituted benzisothiazoles with hydrazine (B178648) can lead to complex and profound molecular rearrangements rather than simple substitution. acs.orgresearchgate.net While direct studies on the 7-nitro isomer are not extensively documented, research on the related 3-substituted-5-nitrobenzisothiazoles provides significant mechanistic insight. nih.gov
In these systems, the reaction with hydrazine proceeds through the initial formation of a pivotal intramolecular Meisenheimer complex, a process favored by the presence of the electron-withdrawing nitro group. acs.orgresearchgate.net This intermediate is key to the subsequent deep-seated rearrangements. Depending on the substituent at the C3 position, these rearrangements can result in either the expulsion of the benzisothiazole sulfur atom to form ring-opened products or its retention in a rearranged isomeric 2,1-benzisothiazole system. nih.gov
For this compound, nucleophilic attack by hydrazine would likely occur at an activated carbon position (e.g., C6 or C4), leading to the formation of a Meisenheimer-type adduct. This intermediate could then potentially trigger a cascade of reactions involving the isothiazole ring, leading to ring-opening or the formation of novel heterocyclic structures. The specific pathway would be highly dependent on reaction conditions and the stability of the intermediates formed.
Intramolecular Rearrangement Processes
Under electron ionization (EI) conditions, ortho-substituted nitroarenes, including this compound, exhibit characteristic fragmentation patterns influenced by the "ortho-effect." This effect describes the interaction between adjacent functional groups, leading to unique rearrangement pathways that are not observed in their meta and para isomers. For N-acylanilines with a halogen at the ortho position, a specific fragmentation observed is the loss of a halogen radical. researchgate.net While the specific fragmentation of this compound under EI is not detailed in the provided information, the ortho positioning of the nitro group relative to the isothiazole ring suggests the potential for analogous intramolecular interactions, influencing its mass spectrometric behavior.
The photochemical isomerization of isothiazole derivatives often proceeds through high-energy intermediates. Theoretical studies on model systems like methylisothiazoles suggest that upon photoexcitation, the molecule can follow different reaction pathways, including internal cyclization, ring contraction-ring expansion, or a direct route to the photoproduct. rsc.org These transformations are thought to involve crucial intermediates such as conical intersections. rsc.org
In the case of related benzisoxazoles, photochemical reactions are known to involve the formation of spiro-2H-azirine and ketenimine intermediates. researchgate.net These intermediates are formed following the cleavage of the N-O bond and provide evidence for the existence of transient vinylnitrene species. researchgate.net While direct experimental evidence for this compound is not available in the provided search results, these findings on analogous heterocyclic systems suggest that its photochemical isomerization likely proceeds through similar highly reactive azirine intermediates.
The transformation of nitroarenes can lead to the formation of fused heterocyclic systems through ring-expansion and annulation reactions. A notable synthetic method involves the reductive transformation of nitroarenes to access aryl nitrenes. nih.gov These reactive intermediates can undergo ring expansion and be trapped by nucleophiles to form dearomatized 2-amino-3H-azepines. nih.gov Subsequent treatment with electrophiles can trigger a 6π electrocyclization, leading to the formation of annulated products like benzimidazoles. nih.gov
Annulation reactions of nitroalkenes with 1,3-dipoles are another versatile method for synthesizing five-membered nitrogen heterocycles. chim.it These reactions can proceed through either a concerted 1,3-dipolar cycloaddition or a stepwise Michael Initiated Ring Closure (MIRC) cascade process. chim.it The nitro group in these reactions can act as both an activating and a leaving group, enabling the synthesis of multifunctional heterocyclic compounds. chim.it While the direct application of these specific methods to this compound is not explicitly detailed, the principles of ring expansion and annulation of nitroarenes provide a framework for its potential transformation into fused heterocyclic systems like 1,4-benzothiazepines and 3-aminoisoquinolines.
Redox Transformations of the Nitro Group and Related Functional Groups
The nitro group of aromatic nitro compounds is readily susceptible to reduction, which can be achieved using a variety of reagents and methods. wikipedia.org The reduction can proceed through several intermediates to yield different final products.
Common reduction pathways and the resulting products are summarized in the table below:
| Reagent/Method | Intermediate(s) | Final Product(s) |
| Catalytic Hydrogenation (e.g., Raney nickel, Pd/C) | Nitroso, Hydroxylamine (B1172632) | Aniline (B41778) |
| Metal/Acid (e.g., Fe/HCl, SnCl2) | Nitroso, Hydroxylamine | Aniline |
| Sodium Hydrosulfite | Nitroso, Hydroxylamine | Aniline |
| Zinc/NH4Cl | Hydroxylamine | |
| Diborane (for aliphatic nitro compounds) | Hydroxylamine | |
| Metal Salts (e.g., SnCl2, CrCl2) | Oxime | |
| Excess Zinc Metal | N,N'-diarylhydrazine | |
| Metal Hydrides (e.g., LiAlH4) | Azo compounds |
The reduction of nitroarenes is a multi-step process involving the transfer of up to six electrons. nih.gov The initial single-electron reduction forms a nitro anion-radical. nih.gov Subsequent reduction steps can lead to the formation of nitroso and hydroxylamine intermediates before the final amine product is obtained. nih.govresearchgate.net The specific outcome of the reduction is highly dependent on the reaction conditions and the reagents employed. wikipedia.org For instance, catalytic hydrogenation is a common industrial method for producing anilines from nitroaromatics. wikipedia.org In contrast, using metal hydrides can often lead to the formation of azo compounds. wikipedia.org
Strategies for Functionalization and Derivatization of the this compound Core
The functionalization of benzothiadiazole (BTD), a related heterocyclic core, has traditionally been challenging. diva-portal.org Direct electrophilic aromatic substitution often requires harsh conditions and can result in mixtures of products. diva-portal.org However, modern synthetic methods offer more controlled strategies for derivatization.
One effective approach is the use of regioselective Iridium-catalyzed C-H borylation. diva-portal.org This method allows for the introduction of boryl groups at specific positions on the benzene ring, which can then be further functionalized through various cross-coupling reactions. diva-portal.org For the parent 2,1,3-benzothiadiazole, this strategy provides access to versatile 5-boryl or 4,6-diboryl building blocks, enabling functionalization at the C4, C5, C6, and C7 positions. diva-portal.org
Another strategy involves the generation and trapping of heteroarynes. diva-portal.org For BTD, this has been used to create novel BTD-based heteroarynes that can be captured by various trapping agents. diva-portal.org These advanced methods provide powerful tools for the synthesis of a wide range of functionalized 2,1-benzisothiazole derivatives, including those bearing a nitro group at the 7-position.
Computational and Theoretical Investigations of 7 Nitro 2,1 Benzisothiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on the Schrödinger equation, are fundamental to predicting the behavior of molecules. openaccessjournals.com Methods like Density Functional Theory (DFT) have become standard for calculating the structures and properties of molecules, groups of molecules, and solids. wikipedia.org
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules in their ground state. wikipedia.orgopenaccessjournals.com It is employed to optimize molecular geometries and calculate various properties such as total energies, dipole moments, and vibrational frequencies. For instance, DFT calculations have been successfully used to study the properties of various benzisothiazole and benzothiazole (B30560) derivatives, confirming its utility for this class of compounds. uc.ptresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. qu.edu.qa This method is particularly valuable for predicting and interpreting UV-Vis absorption and emission spectra. qu.edu.qa TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.netqu.edu.qa Studies on related nitro-aromatic compounds have shown that TD-DFT can effectively model the influence of substituents, like the nitro group, on the spectral properties and can help identify the nature of electronic transitions, such as intramolecular charge transfer (ICT). qu.edu.qa
Table 1: Illustrative Application of DFT/TD-DFT in Analyzing Electronic Transitions of a Nitro-Substituted Heterocycle Note: This data is for an analogous nitro-substituted pyridocoumarin and is presented to illustrate the methodology.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (ƒ) | Major Contribution |
| S0 → S1 | 410 | 0.15 | HOMO → LUMO |
| S0 → S2 | 355 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 320 | 0.25 | HOMO → LUMO+1 |
| Data is hypothetical and based on findings from similar systems described in literature researchgate.netqu.edu.qa. |
Understanding the electronic structure of a molecule is key to predicting its reactivity. The distribution of electrons in 7-Nitro-2,1-benzisothiazole is heavily influenced by the electron-withdrawing nature of the nitro group and the intrinsic properties of the benzisothiazole ring system.
Electronic Structure and Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis are used to study charge distribution, revealing the partial atomic charges on each atom and providing insights into intramolecular interactions and charge transfer. researchgate.net For a molecule with a nitro group, a significant negative charge is expected to localize on the oxygen atoms, while the nitrogen atom of the nitro group and adjacent carbon atoms on the benzene (B151609) ring become more electropositive. This polarization is critical for understanding intermolecular interactions and reaction sites.
Frontier Molecular Orbitals (FMO): According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack. youtube.com
The LUMO acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack. youtube.com
The presence of a strong electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO of the benzisothiazole system, making the molecule a better electron acceptor. rsc.org The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the chemical stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net In related nitrothiazole compounds, the HOMO is typically distributed over the thiazole (B1198619) and benzene rings, while the LUMO is often localized on the nitro group and the aromatic ring, facilitating charge transfer upon excitation. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Nitro-Substituted Thiazole Derivative Note: This data is for 2-bromo-5-nitrothiazole and illustrates the typical output of quantum chemical calculations.
| Orbital | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -3.90 |
| Energy Gap (ΔE) | 3.95 |
| Data derived from findings for analogous systems researchgate.net. |
Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. semanticscholar.org For this compound, this could involve studying its susceptibility to nucleophilic aromatic substitution, where the nitro group activates the ring, or its role in cycloaddition reactions.
DFT calculations can identify the lowest energy pathway for a reaction by locating the transition state structure and calculating its associated activation energy (the energy barrier that must be overcome). semanticscholar.org For example, computational studies on the reaction mechanisms of related benzoxadiazole derivatives have successfully used docking and mechanistic modeling to explain their interactions with biological targets. nih.gov Similarly, quantum-chemical studies on the nitration of benzazoles have used calculations of electron density at the HOMO to predict the most likely sites for electrophilic attack, showing good agreement with experimental outcomes. researchgate.net These approaches could be directly applied to understand the reactivity of this compound.
Ab initio (from first principles) quantum chemical methods can predict various spectroscopic properties without reliance on experimental parameters. wikipedia.org
Vibrational Spectroscopy: DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and can be directly compared to experimental Infrared (IR) and Raman spectra. The computed spectrum helps in the assignment of experimental peaks to specific molecular motions. For a molecule like this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, C=N and C=C stretching within the heterocyclic and benzene rings, and C-H bending modes. Calculations on similar molecules like 2-bromo-5-nitrothiazole have shown excellent agreement between theoretical and experimental vibrational data. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). These predicted ¹H and ¹³C NMR chemical shifts are invaluable for confirming molecular structures and interpreting experimental NMR spectra.
Molecular Modeling of Intermolecular Interactions and Crystal Packing
While quantum chemical calculations focus on single molecules, molecular modeling techniques are used to study how multiple molecules interact and arrange themselves in the solid state. This is crucial for understanding polymorphism, solubility, and material properties.
Crystal engineering aims to understand and control the assembly of molecules into crystalline solids. wikipedia.org The packing of molecules in a crystal is dictated by a balance of various non-covalent interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.
For nitro-aromatic compounds, specific interactions are often observed. In the crystal structure of a closely related 7-nitro-substituted benzo[d]isothiazol-3(2H)-one, analysis revealed the formation of dimers through weak C-H···O hydrogen bonds. nih.goviucr.org The electron-deficient nature of the aromatic ring, enhanced by the nitro group, activates the C-H bonds for such interactions. nih.gov Furthermore, short intermolecular O···N contacts between the oxygen of a nitro group and the nitrogen of an adjacent molecule have been noted. nih.goviucr.org In other similar structures, like 7-Nitro-2-phenylimidazo[2,1-b] nih.govresearchgate.netbenzothiazole, π-π stacking interactions and secondary S···O interactions are key features that direct the crystal packing, leading to the formation of columns. researchgate.netnih.govnih.gov
Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact. The corresponding 2D fingerprint plots break down the surface into contributions from different types of atomic contacts (e.g., O···H, H···H, C···H), providing a quantitative summary of the interactions governing the crystal packing. nih.gov For instance, in a related 7-nitro-benzisothiazole derivative, Hirshfeld analysis showed that O···H and H···H contacts were the most significant contributors to the crystal packing. nih.gov
Advanced Spectroscopic and Structural Elucidation of 7 Nitro 2,1 Benzisothiazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. uobasrah.edu.iq For 7-Nitro-2,1-benzisothiazole derivatives, ¹H and ¹³C NMR provide definitive data for positional assignments of substituents on the benzisothiazole core.
In ¹H NMR, the chemical shifts (δ) of protons are highly sensitive to their local electronic environment. Protons on the aromatic ring of nitrobenzisothiazole derivatives typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The coupling constants (J) between adjacent protons provide critical information about their relative positions (ortho, meta, para). For instance, ortho-coupling constants are typically larger (7-10 Hz) than meta (2-3 Hz) or para (0-1 Hz) couplings, allowing for unambiguous assignment of the substitution pattern. chemguide.co.uk
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are influenced by hybridization and the electronegativity of attached groups. The carbon atoms directly bonded to the nitro group and those in the heterocyclic ring exhibit distinct chemical shifts that aid in structural confirmation. nih.gov
Detailed NMR data for derivatives of this compound serve as representative examples for spectral interpretation in this class of compounds. For example, in 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, the aromatic protons are observed at δ 8.70 and 8.48 ppm. iucr.org Similarly, for 7-nitro-2-phenylimidazo[2,1-b] rsc.orgbeilstein-journals.orgbenzothiazole (B30560), the aromatic protons are observed in the range of δ 7.29-8.18 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for 7-Nitro-benzisothiazole Derivatives
This table is interactive and allows for sorting and filtering of data.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Assignments |
| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one iucr.org | ¹H | 8.70 (m, 1H), 8.48 (m, 1H) | Aromatic protons |
| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one iucr.org | ¹H | 4.39 (d, J = 6.4 Hz, 2H) | CH₂ group |
| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one iucr.org | ¹³C | 163.3, 149.4, 141.2, 129.1 | Aromatic and carbonyl carbons |
| 7-nitro-2-phenylimidazo[2,1-b] rsc.orgbeilstein-journals.orgbenzothiazole nih.gov | ¹H | 7.95 (d, 1H, J = 8.9), 8.18 (s, 1H) | Benzothiazole ring protons |
| 5-Nitro-1,2-benzothiazol-3-amine derivative nih.gov | ¹H | 8.80 (d, J = 2.7 Hz, 1H), 8.57 (dd, J = 9.1, 2.7 Hz, 1H), 7.92 (d, J = 9.0 Hz, 1H) | Aromatic protons |
| 5-Nitro-1,2-benzothiazol-3-amine derivative nih.gov | ¹³C | 170.3, 165.5, 145.4, 144.7 | Aromatic and carbonyl carbons |
Mass Spectrometry: Characterization of Fragmentation Pathways and Molecular Ion Behavior
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its elemental formula. beilstein-journals.org
For this compound and its derivatives, techniques like electrospray ionization (ESI) and electron ionization (EI) are commonly used. In ESI-MS, the protonated molecule [M+H]⁺ is often observed, confirming the molecular weight. For instance, the [M+H]⁺ ion for C₁₅H₁₆F₃N₂O₃S⁺ (a derivative) was calculated as 361.08282 and found to be 361.08264. iucr.org
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. The fragmentation of nitroaromatic compounds is often characterized by the loss of nitro-group related species. Common neutral losses include NO (30 Da), NO₂ (46 Da), and O (16 Da). The fragmentation of the benzisothiazole core itself can lead to characteristic product ions. The cleavage of the heterocyclic ring can result in fragments corresponding to the benzene (B151609) ring and the thiazole (B1198619) portion. Elucidating these pathways is crucial for the structural confirmation of unknown derivatives or metabolites. nih.govnih.gov
Table 2: High-Resolution Mass Spectrometry Data for a 7-Nitro-benzisothiazole Derivative
This table is interactive and allows for sorting and filtering of data.
| Compound | Ionization Mode | Ion | Calculated m/z | Found m/z |
| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one iucr.org | ESI⁺ | [M+H]⁺ | 361.08282 | 361.08264 |
| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one iucr.org | EI⁺ | [M]⁺ | 360 | 360 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy probes the vibrational transitions of molecules and is exceptionally useful for identifying the functional groups present. rsc.org In this compound derivatives, the nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500–1570 cm⁻¹ and a symmetric stretch between 1300–1370 cm⁻¹. ponder.ing The presence of these distinct bands is a strong indicator of the nitro functionality.
Other characteristic absorptions include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic ring (1450-1600 cm⁻¹). copbela.org For the derivative 7-nitro-2-phenylimidazo[2,1-b] rsc.orgbeilstein-journals.orgbenzothiazole, characteristic peaks were observed at 1523 cm⁻¹ and 1337 cm⁻¹, corresponding to the NO₂ group. nih.gov
Table 3: Characteristic Infrared Absorption Frequencies for 7-Nitro-benzisothiazole Derivatives
This table is interactive and allows for sorting and filtering of data.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound Example (cm⁻¹) nih.gov |
| Aromatic C-H | Stretch | 3000 - 3100 | 3131, 3073 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | 1523 |
| Aromatic C=C | Stretch | 1450 - 1600 | 1580, 1501 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | 1337 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. mmmut.ac.in The this compound system contains a conjugated π-electron system and non-bonding electrons (on nitrogen and sulfur), making it UV-Vis active. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. tanta.edu.eg
The key electronic transitions for this type of molecule are π → π* and n → π. The benzisothiazole ring is a chromophore, and the attachment of a nitro group, a powerful auxochrome, significantly influences the absorption spectrum. The nitro group extends the conjugation and typically causes a bathochromic shift (a shift to longer wavelengths) of the π → π transition. uomustansiriyah.edu.iq These transitions fall in a spectral region (200-700 nm) that is readily accessible by standard spectrophotometers. uomustansiriyah.edu.iq
Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures
Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for confirming the connectivity established by NMR and for understanding the non-covalent interactions that govern the crystal packing (supramolecular structure).
For derivatives of this compound, X-ray crystallography has revealed key structural features. In 7-nitro-2-phenylimidazo[2,1-b] rsc.orgbeilstein-journals.orgbenzothiazole, the central tricycle was found to be essentially planar, with the nitro group twisted slightly from this plane. nih.gov The analysis of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one showed that the nine-membered heterobicyclic system is nearly planar. iucr.org
Furthermore, this technique elucidates the supramolecular architecture. In the crystal lattice, molecules are often linked by intermolecular forces such as π-π stacking interactions and hydrogen bonds. mdpi.com For example, molecules of 7-nitro-2-phenylimidazo[2,1-b] rsc.orgbeilstein-journals.orgbenzothiazole are linked by π-π stacking interactions into columns, with an interplanar distance of 3.370 Å. nih.gov In another derivative, the crystal structure features intramolecular N—S⋯O chalcogen bonding and centrosymmetric dimers formed through C—H⋯O weak hydrogen bonds. iucr.org This information is critical for understanding solid-state properties and for the rational design of new materials.
Table 4: Representative Single-Crystal X-ray Diffraction Data for 7-Nitro-benzisothiazole Derivatives
This table is interactive and allows for sorting and filtering of data.
| Parameter | 7-nitro-2-phenylimidazo[2,1-b] rsc.orgbeilstein-journals.orgbenzothiazole nih.gov | 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one iucr.org |
| Formula | C₁₅H₉N₃O₂S | C₁₅H₁₅F₃N₂O₃S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | I2/a |
| a (Å) | 6.8068 (3) | Not specified |
| b (Å) | 21.0244 (9) | Not specified |
| c (Å) | 9.0699 (4) | Not specified |
| β (°) | 105.077 (1) | Not specified |
| V (ų) | 1253.30 (9) | Not specified |
| Z | 4 | 8 |
| Key Supramolecular Interaction | π-π stacking | C-H···O hydrogen bonding, N-S···O chalcogen bonding |
Research Applications and Broader Chemical Significance of 7 Nitro 2,1 Benzisothiazole
Role as a Synthetic Intermediate for Advanced Organic Architectures
The reactivity of the 7-nitro-2,1-benzisothiazole skeleton allows for its elaboration into more complex molecular structures, serving as a key building block in the synthesis of functional organic materials and novel heterocyclic systems.
Precursor in the Synthesis of Heterocyclic Dyestuffs: Focus on Chemical Transformations
While direct examples of dyestuff synthesis starting from this compound are not extensively documented in readily available literature, the chemical principles can be inferred from isomeric and related structures, such as those derived from 2-amino-6-nitro-1,3-benzothiazole. The synthesis of heterocyclic azo dyes typically involves the diazotization of an amino-substituted benzisothiazole derivative, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. internationaljournalcorner.comnih.govisca.me
In a representative transformation, an amino-substituted nitrobenzisothiazole is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive intermediate is then introduced to a solution of a coupling component. The electrophilic diazonium salt undergoes an electrophilic aromatic substitution reaction with the electron-rich coupler to form a new molecule containing an azo linkage (-N=N-), which is a key chromophore responsible for the color of the dye. internationaljournalcorner.comanjs.edu.iq The specific hue and properties of the resulting dyestuff can be fine-tuned by modifying the substitution pattern on both the benzisothiazole core and the coupling partner. The nitro group on the benzisothiazole ring acts as a powerful auxochrome, modulating the electronic properties of the dye and often leading to deeper and more intense colors.
Table 1: Key Chemical Transformations in Azo Dye Synthesis
| Step | Reaction | Reagents | Key Intermediate/Product |
| 1 | Diazotization | Amino-nitro-benzisothiazole, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) | Diazonium Salt |
| 2 | Coupling | Diazonium Salt, Electron-rich aromatic compound (e.g., N,N-dialkylaniline, naphthol) | Azo Dye |
Building Block for Ligand Design in Coordination Chemistry and Potential Catalytic Applications
The this compound framework possesses heteroatoms (nitrogen and sulfur) with lone pairs of electrons, making it a candidate for use as a ligand in coordination chemistry. By incorporating this moiety into larger, more complex molecular structures, ligands with specific electronic and steric properties can be designed to chelate metal ions. The coordination of such ligands to transition metals can yield complexes with interesting photophysical, electronic, and catalytic properties.
The field of coordination chemistry has seen extensive use of heterocyclic ligands, including thiazoles and their derivatives, to create metal complexes with applications in catalysis. nih.gov These complexes can catalyze a wide range of organic transformations. While specific catalytic applications of this compound-based complexes are not yet widely reported, the principles of ligand design suggest their potential. For instance, functionalization of the benzisothiazole ring could introduce donor groups that, in concert with the inherent heteroatoms, create a multidentate ligand capable of stabilizing various oxidation states of a coordinated metal, a key feature for many catalytic cycles. The electron-withdrawing nature of the nitro group would also influence the electron density at the metal center, thereby tuning its catalytic activity.
Facilitation of Novel Heterocyclic Ring Systems via Annulation and Ring-Expansion
The construction of novel heterocyclic ring systems is a cornerstone of modern synthetic chemistry. Annulation reactions, which involve the fusion of a new ring onto an existing molecule, are a powerful tool in this endeavor. While specific annulation reactions starting directly from this compound are not prominently featured in the literature, related chemistry provides a blueprint for its potential transformations. For example, the reaction of 2-amino-6-nitro-1,3-benzothiazole with 2-bromo-1-phenylethanone leads to the formation of a new fused heterocyclic system, 7-nitro-2-phenylimidazo[2,1-b] internationaljournalcorner.comnih.govbenzothiazole (B30560). nih.gov This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization, effectively building a new imidazole (B134444) ring onto the benzothiazole core.
Furthermore, general strategies for the reductive annulation of nitroarenes suggest that the nitro group in this compound could be leveraged to facilitate C-H functionalization at the adjacent position, leading to the formation of a new fused ring. nih.gov Such transformations could proceed through the in situ generation of a reactive intermediate like a nitrene, which could then undergo ring expansion and subsequent rearrangement or trapping to yield complex polycyclic architectures. Photochemical methods have also been shown to induce ring expansion in 1,2-benzisothiazole (B1215175) derivatives, suggesting another potential avenue for the structural diversification of the this compound scaffold.
Molecular-Level Investigations in Medicinal Chemistry Research
The this compound scaffold and its close analogs have proven to be valuable tools for probing enzyme-inhibitor interactions and exploring specific molecular targets, contributing to the rational design of new therapeutic agents.
Mechanistic Studies on Enzyme-Inhibitor Interactions: Case Studies with Glutathione (B108866) S-transferases
While direct studies on this compound are scarce, extensive research on the structurally analogous compound, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), provides profound insights into the potential inhibitory mechanism against Glutathione S-transferases (GSTs). nih.gov GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic substrates.
NBDHEX has been identified as a suicide inhibitor for several human GST isoforms. The mechanism of inhibition involves the enzyme's own catalytic activity. NBDHEX binds to the active site of the GST enzyme and is then conjugated with GSH. This enzymatic reaction forms a σ-complex (a Meisenheimer complex) at the C-4 position of the benzoxadiazole ring. nih.gov This complex is tightly stabilized within the active site of certain GST isoforms, such as GSTP1-1 and GSTM2-2, leading to irreversible inhibition of the enzyme. In other isoforms, like GSTA1-1, the complex is less stable and can break down. nih.gov Given the electronic similarities between the 7-nitro-2,1,3-benzoxadiazole and this compound cores, it is plausible that the latter could exhibit a similar mechanism of action, acting as a substrate for GST-mediated conjugation leading to the formation of a stabilized inhibitory complex.
Table 2: Interaction of NBDHEX with Human GST Isoforms
| GST Isoform | Interaction Outcome | Mechanism |
| GSTP1-1 | Tight stabilization of σ-complex | Suicide Inhibition |
| GSTM2-2 | Tight stabilization of σ-complex | Suicide Inhibition |
| GSTA1-1 | Release of 6-mercapto-1-hexanol (B159029) from σ-complex | Less stable complex |
Exploration of Specific Molecular Targets and Ligand-Binding Mechanisms
The exploration of molecular targets for nitroaromatic heterocyclic compounds often involves a combination of biochemical assays and computational methods, such as molecular docking. These studies aim to understand the specific interactions between a ligand (the potential drug) and its biological target (e.g., an enzyme or receptor) at an atomic level.
For the analog NBDHEX, docking studies have been instrumental in visualizing how the inhibitory σ-complex fits within the active site of GST enzymes. nih.gov These computational models provide a structural rationale for the observed stabilization of the complex, highlighting key amino acid residues that may be involved in hydrogen bonding or other non-covalent interactions with the inhibitor. nih.gov
While specific molecular docking studies for this compound are not widely published, the general approach would involve computationally placing the molecule into the binding site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity based on the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Such studies are crucial for structure-activity relationship (SAR) analysis, where the aim is to understand how modifications to the chemical structure of the inhibitor affect its binding and inhibitory activity. This knowledge can then guide the design of more potent and selective inhibitors. The benzothiazole scaffold itself is a well-known privileged structure in medicinal chemistry, and derivatives have been docked against various targets, including kinases, to rationalize their biological activity. jocpr.combiointerfaceresearch.comresearchgate.net
Structure-Activity Relationship (SAR) Studies at the Level of Molecular Interaction and Reactivity
The presence of the nitro group on the benzisothiazole scaffold is a key determinant of the molecule's biological activity, particularly its genotoxic properties. Structure-activity relationship studies have indicated that the nitro-substitution is crucial for the mutagenic potential of this class of compounds.
Research on a series of 2,1-benzisothiazole derivatives has shown that those containing an aromatic nitro group exhibit genotoxic effects. nih.govepa.gov Specifically, DNA-damaging activity was observed for bz-nitro-2,1-benzisothiazoles in the Bacillus subtilis rec-assay. nih.gov Further investigation using the Salmonella-microsome assay confirmed the genotoxicity and also revealed the mutagenicity of several related compounds. nih.gov The position and electronic nature of substituents on the benzisothiazole ring system play a critical role in their interaction with biological macromolecules, thereby influencing their activity.
The broader context of SAR studies on nitroaromatic compounds supports these findings. The mutagenicity of these compounds is often linked to their metabolic activation, which involves the reduction of the nitro group to form reactive intermediates that can interact with DNA. researchgate.netnih.gov Key factors influencing the mutagenic potency of nitroaromatic compounds include their hydrophobicity and the energies of their lowest unoccupied molecular orbitals (LUMO). semanticscholar.orgnih.gov A lower LUMO energy facilitates the acceptance of an electron, which is the initial step in the reductive activation pathway.
Table 1: Genotoxicity of Substituted 2,1-Benzisothiazole Derivatives
| Compound Class | Genotoxic Activity | Mutagenic Activity |
| bz-nitro-2,1-benzisothiazoles | Yes | Yes |
| 3-acylamino-2,1-benzisothiazoles | No | Yes (most derivatives) |
| 3-alkylamino-2,1-benzisothiazoles | No | No |
Data sourced from studies on the genotoxic and mutagenic properties of 2,1-benzisothiazole derivatives. nih.gov
Contributions to Materials Chemistry: Synthesis of Advanced Organic Materials
While specific research detailing the direct incorporation of this compound into advanced organic materials is not extensively documented in publicly available literature, the broader class of benzisothiazole and heterocyclic compounds serves as versatile building blocks in materials science. The functional groups present in this compound, namely the nitro group and the reactive isothiazole (B42339) ring, offer potential for polymerization and incorporation into larger molecular architectures.
Heterocyclic compounds are integral to the development of functional organic materials due to their unique electronic and photophysical properties. For instance, benzothiazole derivatives have been utilized in the synthesis of nanoporous polymers for applications such as selective CO2 adsorption. utep.edu The synthesis of advanced polymer materials is an active area of research, with a focus on creating materials with enhanced thermal stability, specific electronic properties, and tailored functionalities. nih.gov The reactivity of the benzisothiazole core could be exploited in condensation reactions or other polymerization techniques to create novel polymers with potentially interesting optical or electronic properties, stemming from the electron-withdrawing nature of the nitro group.
Insights into Environmental Chemical Transformations and Metabolite Formation
The environmental fate of this compound is an area that warrants further investigation, as nitroaromatic compounds can be persistent environmental contaminants. researchgate.net The degradation of such compounds in the environment can occur through photochemical reactions or microbial metabolism. nih.govamanote.com
The microbial metabolism of nitroaromatic compounds typically involves the reduction of the nitro group to an amino group under anaerobic conditions. nih.govnih.gov This transformation can significantly alter the toxicity and environmental mobility of the compound. For instance, various anaerobic bacteria, including sulfate-reducing bacteria and Clostridium species, are capable of reducing nitroaromatic compounds. nih.gov The resulting aromatic amines can be further degraded.
Photochemical degradation is another potential transformation pathway for nitroaromatic compounds in the environment. nih.gov The presence of photosensitizers in surface waters can lead to the transformation of these compounds upon exposure to sunlight. The degradation pathways can be complex, often involving hydroxylation of the aromatic ring and cleavage of the heterocyclic ring. For example, the photochemical degradation of 2-aminobenzothiazole (B30445) has been shown to proceed via hydroxylation. nih.gov While specific studies on this compound are limited, the general principles of nitroaromatic compound degradation provide a framework for predicting its likely environmental transformations and potential metabolites. The primary metabolites would likely involve the reduction of the nitro group to 7-amino-2,1-benzisothiazole, followed by potential ring cleavage or further modifications.
Conclusion and Future Research Perspectives in 7 Nitro 2,1 Benzisothiazole Chemistry
Synthesis of Novel Derivatives and Analogues of 7-Nitro-2,1-benzisothiazole
The parent this compound can be synthesized via the direct nitration of 2,1-benzisothiazole, which yields a mixture of isomers including the 5-nitro, 7-nitro, and 4-nitro derivatives. rsc.org The future of this field lies in using the this compound core as a versatile building block for a diverse library of new chemical entities. Future synthetic efforts are expected to branch into several key areas:
Functionalization of the Benzene (B151609) Ring: Beyond the nitro group, the aromatic ring presents opportunities for further substitution. Modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could be employed to introduce aryl, alkyl, and amino groups at the 4, 5, and 6-positions, thereby modulating the electronic and steric properties of the molecule.
Modification of the Isothiazole (B42339) Ring: The isothiazole ring itself can be a target for synthetic modification. While the aromaticity of the ring makes it relatively stable, conditions could be explored for C-H activation or other functionalization strategies at the 3-position.
Elaboration of the Nitro Group: The nitro group is not merely a passive substituent but an active functional handle. Its reduction to an amino group would provide a key intermediate (7-amino-2,1-benzisothiazole), opening up a vast array of subsequent reactions. This amino group could be acylated, alkylated, or diazotized to introduce a wide range of functionalities, significantly expanding the chemical space of accessible derivatives.
Construction of Fused Systems: The this compound scaffold can serve as a precursor for more complex, fused heterocyclic systems. For instance, building upon synthetic strategies used for related compounds, annulation reactions could be developed to construct new rings, leading to novel polycyclic aromatic heterocyles with unique photophysical or biological properties. nih.gov
| Synthetic Strategy | Potential Reaction | Target Functionality | Potential Application |
| Ring Functionalization | Palladium-catalyzed cross-coupling | Introduction of aryl, vinyl, or alkyl groups | Tuning electronic properties, extending conjugation |
| Nitro Group Reduction | Catalytic hydrogenation (e.g., H₂/Pd-C) | Conversion of -NO₂ to -NH₂ | Key intermediate for further derivatization (amides, ureas) |
| Amine Derivatization | Acylation, Sulfonylation | Formation of amides, sulfonamides | Modulation of solubility and biological activity |
| Ring Annulation | Cyclocondensation reactions | Construction of fused polycyclic systems | Development of novel dyes, materials, or complex drugs |
Exploration of Unexplored Reaction Pathways and Mechanistic Underpinnings
A deep understanding of the reactivity of this compound is crucial for its rational application. Future research should pivot towards elucidating the mechanisms of its transformations and exploring novel reaction pathways.
One area of significant interest is the study of nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the 7-nitro group is expected to activate the benzene ring for nucleophilic attack. However, the reactivity of the benzisothiazole system can be complex. Studies on the related 5-nitrobenzisothiazole have shown that reactions with nucleophiles like hydrazine (B178648) can proceed through competing pathways, including an SN2-type reaction at the sulfur atom leading to ring-opening, and the formation of stabilized Meisenheimer complexes. acs.org A thorough investigation into the regioselectivity and kinetic versus thermodynamic control of such reactions for the 7-nitro isomer is warranted.
The photochemical reactivity of this compound is another unexplored frontier. Related nitro-benzisothiazole derivatives are known to undergo photochemical isomerization, potentially involving sulfur atom migration through transient intermediates. thieme-connect.de Investigating the photostability and photoreactions of this compound could uncover novel rearrangement pathways and is relevant for applications where the material might be exposed to light, such as in electronic materials or as photochemically-activated biological probes.
Furthermore, the mechanism of metabolic activation or detoxification is a critical area of investigation. Other isothiazole-containing compounds have been shown to undergo cytochrome P450-mediated bioactivation via sulfur oxidation, leading to the formation of reactive intermediates that can be trapped by glutathione (B108866). nih.gov Understanding whether this compound is subject to similar metabolic pathways is essential for developing any potential therapeutic agent, as this can be linked to both efficacy and toxicity.
Advancements in Computational Modeling and Predictive Chemistry
Computational chemistry provides powerful tools to guide synthetic efforts and predict the properties of novel this compound derivatives before their synthesis. cuny.edu Future research will heavily rely on these in silico methods to accelerate the discovery process.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity descriptors of this compound and its analogues. nih.govmdpi.com By calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity, kinetic stability, and photophysical properties. DFT can also be used to model reaction mechanisms, transition states, and intermediates, providing insights into unexplored reaction pathways. acs.org
Molecular Docking: This technique is invaluable for predicting the interaction of potential drug candidates with biological macromolecules. researchgate.netscispace.com Virtual libraries of novel this compound derivatives can be docked into the active sites of various enzymes or receptors (e.g., kinases, nitroreductases, bacterial enzymes) to identify promising candidates for synthesis. nih.gov This approach saves considerable time and resources by prioritizing compounds with the highest predicted binding affinity.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net These simulations provide a more realistic model of the interactions in a physiological environment and can be used to calculate binding free energies, confirming the stability of the predicted binding mode.
| Computational Tool | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways | Reactivity indices, HOMO-LUMO gap, mechanistic insights |
| Molecular Docking | Virtual screening against protein targets | Binding affinity scores, interaction poses |
| Molecular Dynamics (MD) | Simulation of ligand-protein complex stability | Binding free energy, conformational changes, stability analysis |
| QSAR (Quantitative Structure-Activity Relationship) | Correlation of chemical structure with biological activity | Predictive models for designing more potent analogues |
Extended Scope of Molecular-Level Biological Investigations
The presence of a nitro-aromatic system in this compound strongly suggests a potential for significant biological activity, as this motif is found in numerous antimicrobial and anticancer agents. nih.gov Future research must extend beyond preliminary screening to detailed molecular-level investigations to understand its mechanism of action.
A primary hypothesis is that this compound may function as a bioreductive prodrug . The nitro group can be reduced by cellular enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1) or other nitroreductases, particularly under hypoxic conditions found in solid tumors and certain bacterial environments. svedbergopen.comresearchgate.net This reduction can generate reactive nitroso and hydroxylamine (B1172632) intermediates or reactive oxygen species (ROS), which can induce cellular damage by forming covalent adducts with DNA and proteins, leading to cell death. svedbergopen.comnih.gov Identifying the specific reductases involved and characterizing the resulting DNA adducts are critical future research goals.
Based on the activities of related compounds, specific therapeutic areas can be prioritized. Nitrobenzothiazole derivatives have been identified as potential inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis, such as ATP phosphoribosyl transferase (HisG). sigmaaldrich.com Therefore, a focused investigation of the antitubercular activity of this compound and its analogues at the molecular level is highly justified.
Finally, a comprehensive understanding of the compound's metabolic fate is essential. This includes identifying the cytochrome P450 enzymes responsible for its metabolism and investigating potential bioactivation pathways, such as the glutathione conjugation observed in other isothiazoles. nih.gov These molecular-level toxicological studies are crucial for assessing the therapeutic potential and safety profile of this class of compounds.
| Potential Biological Mechanism | Molecular Target/Process | Investigative Approach |
| Bioreductive Activation | Cellular nitroreductases (e.g., NQO1) | Enzyme inhibition assays, expression profiling in cell lines |
| Genotoxicity | DNA | ³²P-postlabelling to detect DNA adducts, comet assay |
| Antimicrobial Action | Bacterial enzymes (e.g., HisG in M. tuberculosis) | In vitro enzyme assays, molecular docking, microbial kill curves |
| Metabolic Fate | Cytochrome P450 enzymes, Glutathione S-transferases | In vitro microsomal stability assays, metabolite identification (LC-MS) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Nitro-2,1-benzisothiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of nitro-substituted benzisothiazoles typically involves cyclization of nitro-substituted aniline precursors. For example, iodine oxidation of 2-amino-5-nitrotoluene-α-thiol in alkaline solutions has been attempted but yields <10% due to competing side reactions . Alternative routes include diazotization followed by sulfur incorporation. Optimization of reaction temperature (e.g., 60–80°C), solvent polarity (e.g., chloroform for extraction), and acid catalysis (HCl) can improve yields. Recrystallization using methanol-saturated picric acid solutions is recommended for purification .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer :
- NMR : The nitro group at position 7 deshields adjacent protons, causing distinct splitting patterns in NMR (e.g., aromatic protons at δ 8.2–8.5 ppm). NMR shows characteristic C-NO signals near δ 145–150 ppm .
- IR : Strong asymmetric NO stretching vibrations at 1520–1550 cm and symmetric stretching at 1340–1380 cm confirm nitro group presence .
- MS : Electron ionization (EI-MS) typically exhibits a molecular ion peak [M] at m/z 196 (CHNOS) with fragmentation patterns reflecting loss of NO (m/z 150) .
Q. What are the stability considerations for this compound under ambient storage?
- Methodological Answer : Nitroaromatic compounds are prone to photodegradation and thermal decomposition. Store in amber glass vials at 2–8°C under inert gas (N/Ar). Avoid proximity to reducing agents or strong acids, which may trigger exothermic decomposition releasing NO gases. Regular HPLC purity checks (C18 column, acetonitrile/water mobile phase) are advised to monitor degradation .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the benzisothiazole ring, reducing electrophilicity at the sulfur atom. This hampers nucleophilic aromatic substitution but facilitates radical-mediated reactions. For Suzuki-Miyaura coupling, use Pd(OAc)/XPhos catalyst systems with KPO base in toluene/water biphasic media to enhance reactivity. DFT calculations (B3LYP/6-311+G**) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for nitrobenzisothiazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (MIC vs. disk diffusion), or solvent effects (DMSO toxicity thresholds). Standardize protocols using CLSI guidelines:
Use Mueller-Hinton broth for MIC assays.
Include solvent controls (≤1% DMSO).
Validate via time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
- Data Interpretation : Apply statistical models (ANOVA with Tukey post-hoc) to account for batch-to-batch variability .
Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?
- Methodological Answer :
ADMET Prediction : Use SwissADME to assess bioavailability and P450 enzyme interactions. The nitro group is a substrate for nitroreductases, likely forming hydroxylamine intermediates .
Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 (CYP3A4) using GROMACS. Parameterize the nitro group with GAFF force fields.
Metabolite Identification : Validate predictions via LC-HRMS (Q-TOF) with isotopic pattern matching (m/z 196 → 182 [M-HO]) .
Tables
Table 1. Comparative Yields of Benzisothiazole Derivatives via Method A and B
| Compound | Method A Yield (%) | Method B Yield (%) |
|---|---|---|
| 5-Bromo-2,1-benzisothiazole | 10 | – |
| 4-Methyl-2,1-benzisothiazole | – | 28 |
Table 2. Key Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| NMR | δ 8.35 (d, J=8.5 Hz, H-4), δ 8.22 (s, H-7) |
| EI-MS | m/z 196 [M], 150 [M-NO] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
